molecular formula C18H22O B12623204 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal CAS No. 917774-20-0

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal

Katalognummer: B12623204
CAS-Nummer: 917774-20-0
Molekulargewicht: 254.4 g/mol
InChI-Schlüssel: MCSBOCXAPOHJSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and aldehydes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and distillation is essential to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes or alkynes, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both chemical and biological systems, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

917774-20-0

Molekularformel

C18H22O

Molekulargewicht

254.4 g/mol

IUPAC-Name

4,5-diethyl-2-methyl-7-phenylhept-4-en-6-ynal

InChI

InChI=1S/C18H22O/c1-4-17(18(5-2)13-15(3)14-19)12-11-16-9-7-6-8-10-16/h6-10,14-15H,4-5,13H2,1-3H3

InChI-Schlüssel

MCSBOCXAPOHJSO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(CC)C#CC1=CC=CC=C1)CC(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.